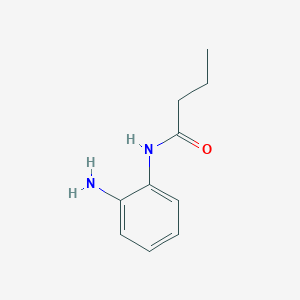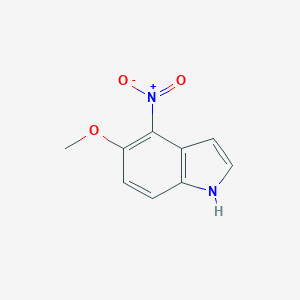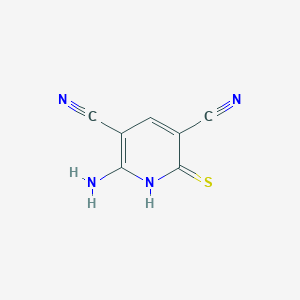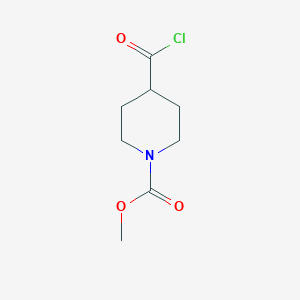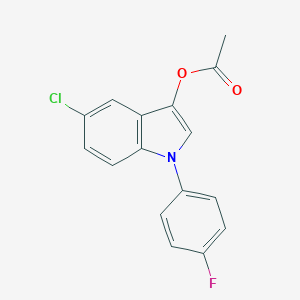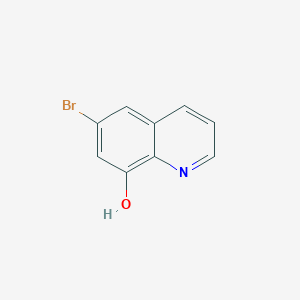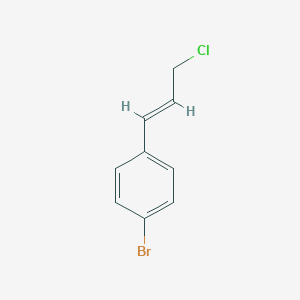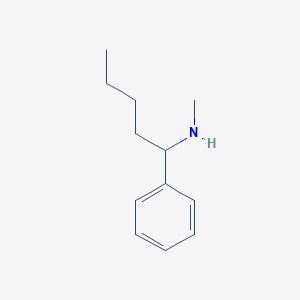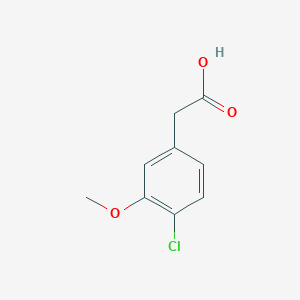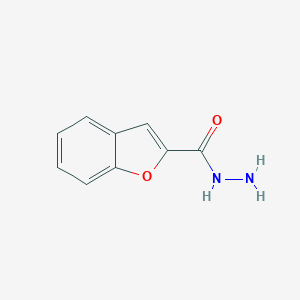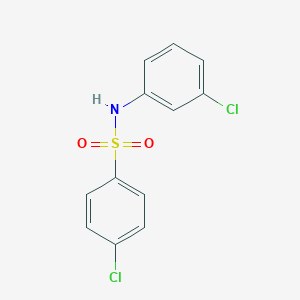
4-噻唑-2-基苯甲醛
概述
描述
4-Thiazol-2-yl-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and material science. The presence of both the benzaldehyde and thiazole functionalities allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
科学研究应用
4-Thiazol-2-yl-benzaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of 4-Thiazol-2-yl-benzaldehyde exhibit promising activity against various diseases, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its ability to undergo diverse chemical transformations.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . In the context of anti-tubercular compounds, benzothiazole derivatives have shown inhibition potency against M. tuberculosis .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility in various solvents suggests that it may be influenced by the solvent environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazol-2-yl-benzaldehyde typically involves the reaction of 2-aminothiazole with benzaldehyde derivatives. One common method is the condensation reaction between 2-aminothiazole and 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the mixture being refluxed for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Thiazol-2-yl-benzaldehyde can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
化学反应分析
Types of Reactions: 4-Thiazol-2-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Thiazol-2-yl-benzoic acid.
Reduction: 4-Thiazol-2-yl-benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
相似化合物的比较
4-Thiazol-2-yl-benzyl alcohol: A reduced form of 4-Thiazol-2-yl-benzaldehyde with an alcohol group instead of an aldehyde.
4-Thiazol-2-yl-benzoic acid: An oxidized form with a carboxylic acid group.
2-Aminothiazole: The parent compound used in the synthesis of 4-Thiazol-2-yl-benzaldehyde.
Uniqueness: 4-Thiazol-2-yl-benzaldehyde is unique due to its dual functionality, combining the reactivity of both the benzaldehyde and thiazole moieties. This allows it to participate in a broader range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
IUPAC Name |
4-(1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBILPEELCFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441376 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198904-53-9 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
